molecular formula C21H19ClN2OS B11332587 4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11332587
M. Wt: 382.9 g/mol
InChI Key: SKHDPMNLDKNBBO-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a chlorobenzyl group, a methylphenyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-chlorobenzyl chloride with a thiol derivative to form the sulfanyl intermediate. This intermediate is then reacted with a cyclopenta[d]pyrimidin-2-one derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to achieve the best results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.

Scientific Research Applications

4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Uniqueness

What sets 4-[(4-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one apart is its unique combination of functional groups and core structure, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H19ClN2OS

Molecular Weight

382.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19ClN2OS/c1-14-4-2-5-17(12-14)24-19-7-3-6-18(19)20(23-21(24)25)26-13-15-8-10-16(22)11-9-15/h2,4-5,8-12H,3,6-7,13H2,1H3

InChI Key

SKHDPMNLDKNBBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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